An In-depth Technical Guide to Lentztrehalose B: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Lentztrehalose B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose B is a naturally occurring disaccharide and a dehydroxylated analog of Lentztrehalose A, first isolated from the actinomycete Lentzea sp. ML457-mF8.[1][2] As a derivative of trehalose, a well-known stabilizer and humectant with therapeutic potential, Lentztrehalose B has garnered interest for its enhanced biological stability and diverse activities.[3][4][5] Notably, it is minimally hydrolyzed by mammalian trehalase, an enzyme that readily digests trehalose, suggesting improved bioavailability. Lentztrehalose B exhibits moderate antioxidant properties and induces autophagy in human cancer cells, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and other autophagy-related conditions.
Chemical Structure and Properties
Lentztrehalose B is formally named α-D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)-α-D-glucopyranoside. Its chemical structure consists of two α-D-glucose units linked by an α,α-1,1-glycosidic bond, characteristic of trehalose. A 3-methyl-2-butenyl (prenyl) group is attached to the C-4' position of one of the glucose moieties.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for Lentztrehalose B.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O₁₁ | |
| Molecular Weight | 410.41 g/mol | |
| Appearance | White powder | |
| Optical Rotation ([α]D²⁵) | +177° (c 0.1, MeOH) | |
| CAS Number | 1808096-67-4 |
| ¹H NMR (CD₃OD, 500 MHz) δ ppm | ¹³C NMR (CD₃OD, 125 MHz) δ ppm |
| 5.37 (t, J=7.0 Hz, 1H) | 137.6 |
| 5.12 (d, J=4.0 Hz, 2H) | 122.7 |
| 4.37 (dd, J=11.5, 7.0 Hz, 1H) | 95.9 |
| 4.17 (dd, J=11.5, 7.0 Hz, 1H) | 79.0 |
| 3.82 (dd, J=12.0, 2.5 Hz, 2H) | 74.9 |
| 3.76 (t, J=9.5 Hz, 2H) | 74.0 |
| 3.69 (dd, J=12.0, 5.0 Hz, 2H) | 73.2 |
| 3.44 (t, J=9.5 Hz, 2H) | 72.0 |
| 3.25 (t, J=9.5 Hz, 2H) | 70.1 |
| 1.74 (s, 3H) | 62.5 |
| 1.69 (s, 3H) | 25.9 |
| 18.2 | |
| NMR data sourced from Wada et al., 2015. |
Biological Activities and Mechanisms
Enzyme Stability
Lentztrehalose B demonstrates remarkable stability against enzymatic hydrolysis by porcine kidney trehalase. This resistance to degradation is a significant advantage over trehalose, potentially leading to higher bioavailability when administered orally.
Antioxidant Activity
Lentztrehalose B exhibits moderate antioxidant activity. This property was evaluated using an oxygen radical absorbance capacity (ORAC) assay.
Autophagy Induction
A key biological function of Lentztrehalose B is its ability to induce autophagy in human cancer cells at a comparable level to trehalose. Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components. Its modulation is a therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The mechanism of autophagy induction by trehalose, and likely its analogs, is thought to be mTOR-independent.
Experimental Protocols
Isolation of Lentztrehalose B from Lentzea sp. ML457-mF8
The following is a summary of the modified protocol for the isolation of Lentztrehalose B as described by Wada et al. (2015).
Caption: Isolation workflow for Lentztrehalose B.
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Culturing: Lentzea sp. ML457-mF8 is cultured on a solid medium of steamed rice.
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Extraction: The cultured medium is extracted with a mixture of acetone and water.
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Initial Purification: The crude extract is subjected to column chromatography using Diaion HP-20, followed by Sephadex LH-20.
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Fractionation: Further purification is achieved through silica gel column chromatography.
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Final Purification: The final purification is performed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Lentztrehalose B.
Trehalase Stability Assay
This protocol assesses the resistance of Lentztrehalose B to enzymatic digestion.
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Reaction Setup: Lentztrehalose B (10 mM) is incubated with porcine kidney trehalase in a suitable buffer at 37°C.
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Glucose Measurement: The concentration of glucose released from the hydrolysis of the disaccharide is measured at various time points. A hexokinase-based assay is a suitable method for glucose quantification.
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Analysis: The amount of glucose produced from Lentztrehalose B is compared to that produced from a trehalose control under the same conditions.
Antioxidant Activity (ORAC) Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity of a substance.
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Reagents: Fluorescein (as a fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) are required.
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Procedure: Lentztrehalose B is mixed with fluorescein. The reaction is initiated by the addition of AAPH, which induces the decay of the fluorescent signal.
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Measurement: The fluorescence is monitored over time. The antioxidant capacity of Lentztrehalose B is determined by comparing the protection it provides to the fluorescent probe against radical-induced decay, relative to the protection provided by Trolox.
Autophagy Induction Assay
This assay is used to observe the induction of autophagy in cell culture.
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Cell Culture: Human cancer cell lines, such as MeWo melanoma or OVK18 ovarian cancer cells, are cultured under standard conditions.
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Treatment: Cells are treated with Lentztrehalose B (e.g., at a concentration of 100 mM).
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Detection of Autophagy: Autophagy induction can be monitored by observing the formation of autophagosomes. This is commonly achieved by detecting the conversion of LC3-I to LC3-II via Western blotting or by fluorescence microscopy in cells expressing GFP-LC3.
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Analysis: The level of autophagy in Lentztrehalose B-treated cells is compared to that in untreated control cells and cells treated with a known autophagy inducer like trehalose.
Proposed Synthesis and Signaling Pathway
While a specific synthesis protocol for Lentztrehalose B is not detailed in the literature, a plausible synthetic route can be inferred from the synthesis of its analog, Lentztrehalose A. A proposed workflow would involve the selective protection of the hydroxyl groups of trehalose, followed by the introduction of the prenyl group at the C-4' position, and subsequent deprotection.
The induction of autophagy by trehalose is understood to be an mTOR-independent pathway. It is hypothesized that trehalose inhibits glucose transporters, leading to a state of cellular starvation that activates autophagy. As an analog, Lentztrehalose B is presumed to follow a similar mechanism.
Caption: Proposed mTOR-independent autophagy induction by Lentztrehalose B.
Conclusion
Lentztrehalose B presents as a compelling molecule for further research and development. Its enhanced stability against enzymatic degradation, coupled with its antioxidant and autophagy-inducing properties, makes it a promising lead compound. The detailed chemical and biological data, along with the established experimental protocols, provide a solid foundation for scientists and drug development professionals to explore its therapeutic potential in a variety of disease models.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
